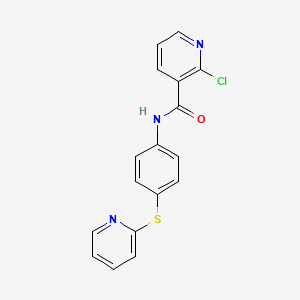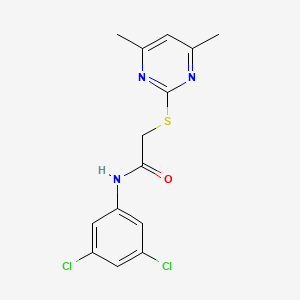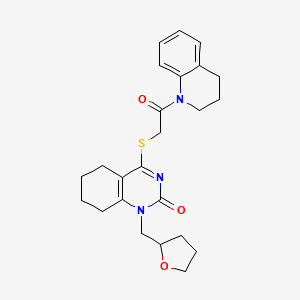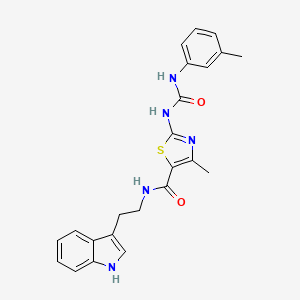
2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The compound has several functional groups, including an amide, a pyridine ring, and a sulfanyl group. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the pyridine ring might undergo electrophilic substitution, and the amide group could participate in hydrolysis or reduction reactions .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
2-Chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the search for effective drugs continues. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis . Further studies are needed to understand its mechanism of action and optimize its efficacy.
Anti-Fibrosis Activity
Fibrosis, characterized by excessive tissue scarring, contributes to the progression of various diseases. Novel compounds are being explored for their anti-fibrotic properties2-Chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide derivatives have been synthesized, and their potential as anti-fibrotic agents is being investigated . These compounds may help mitigate fibrosis-related complications in conditions such as liver cirrhosis, pulmonary fibrosis, and cardiac fibrosis.
Neuroprotective Applications
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require innovative therapeutic approaches. Compounds with neuroprotective properties are of interest. 2-Chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide might be evaluated for its ability to protect neurons from oxidative stress, inflammation, or protein misfolding.
These applications represent only a glimpse of the compound’s potential. As research progresses, we may uncover additional uses and mechanisms of action. Keep in mind that further studies, including in vivo experiments and clinical trials, are essential to validate these hypotheses and translate them into practical applications. 🌟
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
This interaction can result in a variety of biological activities, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-16-14(4-3-11-20-16)17(22)21-12-6-8-13(9-7-12)23-15-5-1-2-10-19-15/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCHDMBQZCCNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2590820.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2590821.png)
![Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2590823.png)

![4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2590827.png)
![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2590829.png)

![2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2590832.png)

![4-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2590835.png)

![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid](/img/structure/B2590838.png)

![N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2590843.png)